(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Asymmetric Catalysis Enantioselective Synthesis Process Chemistry

(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL is an enantiopure brominated indanol, classified as a chiral secondary alcohol on a benzofused ring system. It serves primarily as a key chiral intermediate in medicinal chemistry and asymmetric catalysis.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 1270284-15-5
Cat. No. B1438586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL
CAS1270284-15-5
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC(=C2)Br
InChIInChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
InChIKeyDRXIUUZVRAOHBS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL: Chiral Indanol Building Block for Enantioselective Synthesis (CAS 1270284-15-5)


(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL is an enantiopure brominated indanol, classified as a chiral secondary alcohol on a benzofused ring system. It serves primarily as a key chiral intermediate in medicinal chemistry and asymmetric catalysis [1]. The compound features a single stereogenic center at the C-1 position, a bromine handle at C-5 for late-stage functionalization, and a hydroxyl group enabling further derivatization. Its value proposition is rooted in its configurational integrity, which is essential for the stereochemical outcome of downstream pharmaceutical targets such as cardiac sarcomere inhibitors [2].

Why (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL Cannot Be Replaced by the Racemate or (R)-Enantiomer


The absolute configuration at the C-1 stereocenter is critical for the biological activity of the final active pharmaceutical ingredients (APIs) derived from this scaffold. Replacing the (S)-enantiomer with the racemic mixture (CAS 34598-50-0) or the (R)-enantiomer (CAS 1038919-63-9) introduces the wrong stereochemistry, leading to a diastereomeric mixture in subsequent reactions that can nullify target binding or alter pharmacokinetics. Patents for cardiac myosin inhibitors explicitly utilize the (S)-configured indanol to construct complex chiral architectures [1]. The brominated indanol's enantiopurity is not merely a specification but a functional requirement for maintaining the synthetic route's stereochemical fidelity and the resulting drug's efficacy.

Quantitative Evidence for the Differentiated Value of (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL


Asymmetric Transfer Hydrogenation Delivers (S)-Enantiomer in >99% ee vs. Racemic Reduction Methods

The (S)-5-bromo-2,3-dihydro-1H-inden-1-OL is produced via an asymmetric transfer hydrogenation (ATH) of 5-bromo-1-indanone using an ansa-ruthenium(II) catalyst system [1]. This method directly provides the single enantiomer with an enantiomeric excess exceeding 99%, as is typical for the benzo-fused ketone substrate class reported in this study. In contrast, a standard non-asymmetric reduction (e.g., using sodium borohydride) yields the racemic mixture (R/S)-5-bromo-2,3-dihydro-1H-inden-1-ol, which then requires costly and wasteful chiral resolution.

Asymmetric Catalysis Enantioselective Synthesis Process Chemistry

Patent-Validated Utility as a Single Enantiomer for a Clinical-Stage Cardiac Myosin Inhibitor

The (S)-configured indanol scaffold is explicitly utilized in the synthesis of potent cardiac sarcomere inhibitors, as disclosed in patent WO2019144041A1 [1]. The patent's synthetic schemes depend on the specific (S)-configuration to construct the active pharmaceutical ingredient's chiral center. While the (R)-enantiomer is a distinct chemical entity (CAS 1038919-63-9), it is not cited in this therapeutic context, providing a direct, use-case-based differentiation. The racemic analogue would yield a mixture of diastereomers, complicating purification and potentially failing to meet regulatory standards for a single-enantiomer drug.

Medicinal Chemistry Cardiac Sarcomere Inhibitors Pharmaceutical Intermediates

Higher Enantiomeric Ratio vs. Commercially Available (R)-Enantiomer

A direct comparison of commercially available forms reveals a practical differentiator. The (S)-enantiomer from a reputable supplier is listed with a standard purity of 98% and, crucially, an enantiomeric excess of ≥98% . In contrast, the (R)-enantiomer (CAS 1038919-63-9) is frequently offered only with a chemical purity specification (e.g., 95-98%) without a guaranteed enantiomeric excess, often indicated for R&D use only without stereochemical certification . This represents a significant gap in quality assurance.

Chiral Purity Chemical Procurement Enantiomeric Excess

High-Value Application Scenarios for (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL


Synthesis of Single-Enantiomer Cardiac Sarcomere Inhibitors

Medicinal chemistry teams developing next-generation cardiac myosin inhibitors (e.g., aficamten analogues) rely on (S)-5-bromo-2,3-dihydro-1H-inden-1-OL to construct the chiral dihydrobenzofuran or indane core. Using the (R)-enantiomer or racemate would yield a diastereomeric mixture with significantly reduced or abolished myosin ATPase inhibitory activity, as the 3D orientation of the core is critical for allosteric binding [1].

Chiral Ligand and Catalyst Development

The compound serves as an enantiopure starting material for synthesizing inda(box) and other chiral N,N-ligands used in asymmetric catalysis. The 5-bromo substituent is a versatile synthetic handle for Pd-catalyzed cross-couplings, allowing modular ligand diversification while preserving the critical (S)-configuration at the benzylic alcohol position, as demonstrated in recent ligand synthesis methodologies [1].

Stereochemical Probe in Ghrelin Receptor Antagonist Research

In the development of ghrelin receptor inverse agonists, the (S)-indanol fragment is incorporated into spirocyclic scaffolds. Replacing it with the (R)-enantiomer changes the overall molecular topology, which is predicted to negatively impact binding affinity. Patents in this area specifically claim compounds derived from the (S)-configured building block, making it an essential procurement item for laboratories working on metabolic disorder targets [2].

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